molecular formula C25H24O5 B1684086 Warangalone CAS No. 4449-55-2

Warangalone

Cat. No.: B1684086
CAS No.: 4449-55-2
M. Wt: 404.5 g/mol
InChI Key: HGHOPAZIUPORIN-UHFFFAOYSA-N
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Description

Warangalone is an isoflavone compound extracted from the fruit of the plant Cudrania tricuspidata. It is known for its significant biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties . The compound has garnered attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Warangalone has a wide range of scientific research applications, including:

Safety and Hazards

During combustion, Warangalone may emit irritant fumes . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions: Warangalone can be synthesized through various chemical reactions involving the precursor compounds. One common method involves the use of a thin film hydration technique to prepare this compound-loaded thermosensitive liposomes . This method involves the following steps:

  • Dissolving this compound in an organic solvent.
  • Evaporating the solvent to form a thin film.
  • Hydrating the film with an aqueous solution to form liposomes.
  • Characterizing the liposomes using techniques such as transmission electron microscopy and dynamic light scattering.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the Cudrania tricuspidata fruit. The extraction process includes:

  • Harvesting and drying the fruit.
  • Grinding the dried fruit into a fine powder.
  • Using solvents such as ethanol or methanol to extract this compound.
  • Purifying the extract through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: Warangalone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidative products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidative derivatives.

    Reduction: Reduced forms of this compound with altered biological activities.

    Substitution: this compound derivatives with different functional groups.

Comparison with Similar Compounds

Warangalone is unique among isoflavones due to its specific biological activities and molecular structure. Similar compounds include:

This compound stands out due to its ability to induce mitochondrial apoptosis and inhibit protein kinases, making it a promising candidate for further research and therapeutic development.

Properties

IUPAC Name

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)21(27)20-22(28)19(13-29-24(18)20)15-6-8-16(26)9-7-15/h5-9,11-13,26-27H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOPAZIUPORIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196193
Record name Warangalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4449-55-2
Record name Warangalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4449-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Warangalone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Warangalone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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